

# A Comprehensive Technical Guide to 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile

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## Compound of Interest

**Compound Name:** 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile

**Cat. No.:** B1607924

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## Executive Summary

This technical guide provides an in-depth analysis of **2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile**, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. By possessing a pyrimidine ring linked via an ether bridge to a phenylacetonitrile core, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. The pyrimidine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.<sup>[1]</sup> The phenylacetonitrile group, in turn, offers a reactive handle for extensive chemical modification.<sup>[2][3]</sup>

This document details the compound's physicochemical properties, outlines a robust and logical synthetic pathway with a detailed experimental protocol, predicts its characteristic spectroscopic signatures, and explores its chemical reactivity for further derivatization. It is intended to serve as a foundational resource for researchers in medicinal chemistry, organic synthesis, and drug development, enabling them to leverage this scaffold in their research endeavors.

## Chemical Identity and Physicochemical Properties

**2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile** is a structurally precise organic molecule featuring key functional groups that dictate its chemical behavior and potential applications. Its core properties are summarized below.

Property	Value	Source
IUPAC Name	2-(4-(Pyrimidin-2-yloxy)phenyl)acetonitrile	N/A
CAS Number	339105-55-4	<a href="#">[4]</a>
Molecular Formula	C <sub>12</sub> H <sub>9</sub> N <sub>3</sub> O	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	211.22 g/mol	<a href="#">[6]</a>
Monoisotopic Mass	211.07455 Da	<a href="#">[5]</a>
Appearance	Predicted: White to off-white solid	N/A
Purity	≥95% (Commercially available)	<a href="#">[4]</a>
Predicted XlogP	1.7	<a href="#">[5]</a>
Storage	Store in a cool, dry, well-ventilated area	<a href="#">[7]</a>

For context, the key precursor, 4-hydroxyphenylacetonitrile, is a solid with a melting point of approximately 70-71 °C and a boiling point of 330 °C.[\[8\]](#) The introduction of the pyrimidine moiety is expected to increase the molecular weight and may influence its melting point and solubility profile.

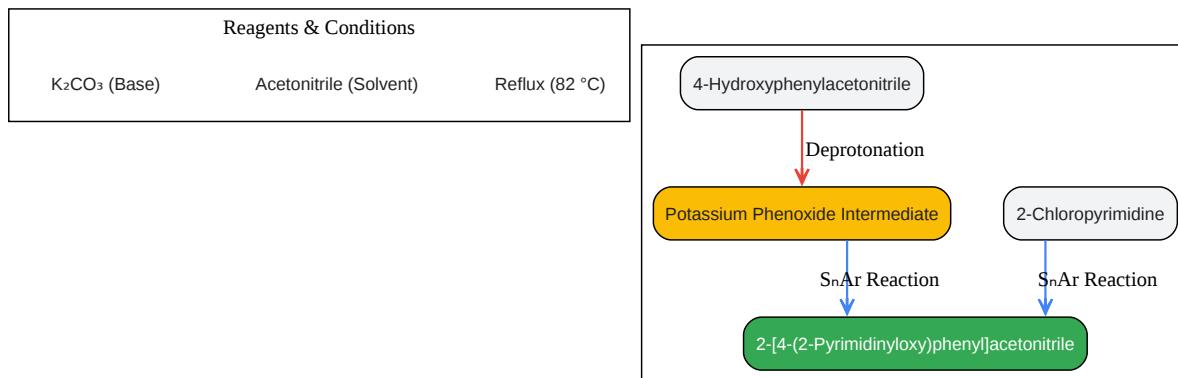
## Synthesis and Purification

The most logical and efficient route for the synthesis of **2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile** is via a nucleophilic aromatic substitution (SNAr), specifically a Williamson ether synthesis. This pathway involves the reaction of a phenoxide with an electron-deficient halopyrimidine.

## Proposed Synthetic Workflow

The synthesis proceeds by deprotonating the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile using a mild base to form a potassium phenoxide intermediate. This nucleophile then attacks the electron-deficient C2 position of 2-chloropyrimidine, displacing the chloride leaving group to form the desired ether linkage. Acetonitrile is an excellent solvent for

this type of reaction as it is polar aprotic and can dissolve the reagents without interfering in the reaction.[9]



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